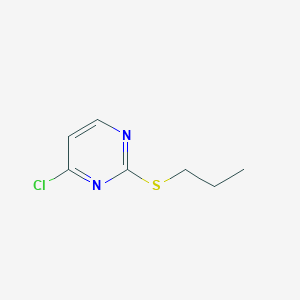
4-Chloro-2-propylsulfanyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-propylsulfanyl-pyrimidine is a useful research compound. Its molecular formula is C7H9ClN2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
One of the primary applications of 4-Chloro-2-propylsulfanyl-pyrimidine is in medicinal chemistry, particularly as a precursor for developing new pharmaceuticals. Its structural features make it suitable for modifications that can enhance biological activity:
- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of the propylsulfanyl group may enhance the lipophilicity and permeability of the resulting drugs, making them more effective against bacterial strains .
- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds targeting dihydrofolate reductase (DHFR) have been explored for their potential to disrupt cancer cell metabolism . The modification of this compound could lead to novel anticancer agents.
Biochemical Research
This compound has been investigated for its interactions with biological macromolecules:
- Enzyme Inhibition : The compound may serve as an inhibitor for various kinases, which are crucial in signaling pathways related to cell growth and division. For example, inhibitors targeting plasmodial kinases have shown promise in antimalarial drug development .
- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level can provide insights into its potential therapeutic effects. It may inhibit specific enzymes or receptors, disrupting essential biological pathways.
Material Science
In addition to its biological applications, this compound can be utilized in material science:
- Polymer Chemistry : The compound can act as a functional monomer in polymer synthesis, potentially leading to materials with tailored properties for specific applications such as drug delivery systems or biosensors.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to this compound. Results demonstrated that modifications to the sulfur group significantly enhanced activity against Gram-positive bacteria, suggesting that similar modifications could be explored further for drug development.
Case Study 2: Anticancer Properties
Research focusing on pyrimidine-based compounds revealed that certain derivatives exhibited potent inhibitory effects on cancer cell lines. The introduction of a propylsulfanyl group was found to improve selectivity and potency against tumor cells, reinforcing the potential of this compound as a scaffold for anticancer drug design.
Propiedades
Fórmula molecular |
C7H9ClN2S |
|---|---|
Peso molecular |
188.68 g/mol |
Nombre IUPAC |
4-chloro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |
Clave InChI |
BTQOSJLBXDDOTB-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















